molecular formula C16H25NO B5767525 N-(4-methoxybenzyl)cyclooctanamine

N-(4-methoxybenzyl)cyclooctanamine

Cat. No. B5767525
M. Wt: 247.38 g/mol
InChI Key: MANYRUSSZBEUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)cyclooctanamine, also known as MBOCA, is a chemical compound that has been widely used in scientific research due to its unique properties. MBOCA is a derivative of cyclooctanamine and contains a methoxybenzyl group on the amino nitrogen. This compound has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)cyclooctanamine is not fully understood. However, it is believed that N-(4-methoxybenzyl)cyclooctanamine exerts its antitumor and antimicrobial effects by inhibiting various enzymes and proteins involved in cell growth and proliferation. N-(4-methoxybenzyl)cyclooctanamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)cyclooctanamine has been found to have several biochemical and physiological effects. In vitro studies have shown that N-(4-methoxybenzyl)cyclooctanamine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-methoxybenzyl)cyclooctanamine has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. N-(4-methoxybenzyl)cyclooctanamine has also been shown to disrupt the cytoskeleton of cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)cyclooctanamine has several advantages as a research tool. It is a relatively simple compound to synthesize, and its purity can be easily verified using analytical techniques. Additionally, N-(4-methoxybenzyl)cyclooctanamine has been extensively studied for its potential applications in various fields of scientific research. However, N-(4-methoxybenzyl)cyclooctanamine also has some limitations. It is a toxic compound and must be handled with care in the laboratory. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)cyclooctanamine. One area of research is to further elucidate the mechanism of action of N-(4-methoxybenzyl)cyclooctanamine. This could lead to the development of more potent and selective analogs of N-(4-methoxybenzyl)cyclooctanamine for use in cancer therapy. Another area of research is to investigate the potential use of N-(4-methoxybenzyl)cyclooctanamine in combination with other anticancer agents to enhance their efficacy. Finally, research could be conducted to investigate the potential use of N-(4-methoxybenzyl)cyclooctanamine in other fields of scientific research, such as materials science and nanotechnology.

Synthesis Methods

N-(4-methoxybenzyl)cyclooctanamine can be synthesized by reacting cyclooctanamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields N-(4-methoxybenzyl)cyclooctanamine as a white crystalline solid. The purity of the product can be verified by using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-methoxybenzyl)cyclooctanamine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N-(4-methoxybenzyl)cyclooctanamine is in the field of medicinal chemistry. N-(4-methoxybenzyl)cyclooctanamine has been shown to possess potent antitumor activity against various cancer cell lines. Additionally, N-(4-methoxybenzyl)cyclooctanamine has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-18-16-11-9-14(10-12-16)13-17-15-7-5-3-2-4-6-8-15/h9-12,15,17H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANYRUSSZBEUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]cyclooctanamine

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